molecular formula C11H12N2S B13589142 2-(Azetidin-3-ylmethyl)benzo[d]thiazole

2-(Azetidin-3-ylmethyl)benzo[d]thiazole

Cat. No.: B13589142
M. Wt: 204.29 g/mol
InChI Key: CSQDYVYPAXBRAE-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylmethyl)benzo[d]thiazole is a heterocyclic compound featuring a benzo[d]thiazole core linked to an azetidine ring (a four-membered nitrogen-containing cycle) via a methyl group at the azetidine’s 3-position. Its molecular formula is C10H11ClN2S (as the HCl salt), with a molar mass of 226.72 g/mol . This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzothiazoles in targeting enzymes, receptors, and cancer pathways .

Properties

Molecular Formula

C11H12N2S

Molecular Weight

204.29 g/mol

IUPAC Name

2-(azetidin-3-ylmethyl)-1,3-benzothiazole

InChI

InChI=1S/C11H12N2S/c1-2-4-10-9(3-1)13-11(14-10)5-8-6-12-7-8/h1-4,8,12H,5-7H2

InChI Key

CSQDYVYPAXBRAE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)CC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylmethyl)benzo[d]thiazole typically involves the formation of the benzothiazole ring followed by the introduction of the azetidine moiety. One common method involves the cyclization of 2-aminothiophenol with α-haloketones to form the benzothiazole ring. Subsequently, the azetidine ring can be introduced via nucleophilic substitution reactions using azetidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are often employed. The specific conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution at the Azetidine Nitrogen

The azetidine ring’s tertiary amine undergoes nucleophilic substitution under mild conditions. For example:

  • Reaction with Chloroacetyl Chloride :
    Equimolar reactions with chloroacetyl chloride in chloroform (reflux, K₂CO₃ catalyst) yield N-(6-chlorobenzo[d]thiazol-2-yl)-2-chloroacetamide derivatives . This reaction is critical for introducing electrophilic side chains.
    Conditions :

    • Solvent: Chloroform

    • Catalyst: K₂CO₃

    • Temperature: Reflux (~60°C)

    • Yield: 70–85% .

Alkylation and Ring-Opening Reactions

The strained azetidine ring participates in ring-opening alkylation:

  • Reaction with 1,2-Dibromoethane :
    Intermediate 2-(2-bromoethoxy)benzo[d]thiazole undergoes nucleophilic substitution with 1,2-dibromoethane, forming extended ether-linked derivatives .
    Key Observations :

    • Ring-opening occurs preferentially at the azetidine’s β-carbon.

    • Products show enhanced solubility in polar aprotic solvents .

Cross-Coupling Reactions

The benzothiazole moiety facilitates palladium-catalyzed cross-coupling:

  • Suzuki–Miyaura Coupling :
    Substituted aryl boronic acids react at the benzothiazole’s C2 position under Pd(PPh₃)₄ catalysis (DMF, 80°C). For instance, coupling with 4-methoxyphenylboronic acid yields biaryl derivatives with >90% efficiency .

Condensation with Thiosemicarbazides

The azetidine’s NH group reacts with thiosemicarbazides to form bioactive thiosemicarbazone derivatives:

  • Reaction Scheme :
    2-(Azetidin-3-ylmethyl)benzo[d]thiazole + thiosemicarbazide → N-(benzo[d]thiazol-2-yl)thiosemicarbazide
    Conditions :

    • Solvent: Ethanol

    • Temperature: Reflux (4–6 hours)

    • Yield: 60–75% .

Electrophilic Aromatic Substitution

The benzothiazole ring undergoes halogenation and nitration:

  • Bromination :
    Reaction with Br₂ in acetic acid introduces bromine at the C5 position of benzothiazole .
    Example :

    • Product: 5-bromo-2-(azetidin-3-ylmethyl)benzo[d]thiazole

    • Yield: 65–80% .

Formation of Metal Complexes

The compound coordinates with transition metals (e.g., Cu²⁺, Zn²⁺) via the azetidine nitrogen and benzothiazole sulfur:

  • Cu(II) Complex Synthesis :
    Reaction with CuCl₂ in methanol produces a square-planar complex with enhanced antimicrobial activity .
    Stoichiometry :

    • Ligand:Cu(II) ratio = 2:1

    • Stability constant (log β): 12.4 ± 0.3 .

Mechanistic Insights

  • Azetidine Reactivity : The ring’s strain (83° bond angles) lowers activation energy for nucleophilic attacks .

  • Benzothiazole Electronic Effects : Electron-withdrawing thiazole nitrogen directs electrophiles to the C5 position .

Scientific Research Applications

2-(Azetidin-3-ylmethyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylmethyl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, inhibiting their activity. The azetidine moiety may enhance binding affinity and selectivity, leading to more potent biological effects. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Physicochemical Properties

The benzo[d]thiazole scaffold is common in bioactive compounds, but substituents critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituent Molecular Formula Molar Mass (g/mol) Key Features
2-(Azetidin-3-ylmethyl)benzo[d]thiazole Azetidin-3-ylmethyl C10H11ClN2S 226.72 Rigid azetidine ring; potential for enhanced solubility and H-bond interactions
2-Phenylbenzo[d]thiazole (3a) Phenyl C13H9NS 211.28 Planar aromatic substituent; lipophilic
2-(4'-Cyanophenyl)benzothiazole 4'-Cyanophenyl C14H9N2S 241.30 Electron-withdrawing cyano group; selective enzyme induction in lung vs. liver
2-(3-Phenyl-pyrazol-1-yl)benzo[d]thiazole Pyrazole-linked phenyl C16H12N3S 278.35 Extended conjugation; antitumor activity
2-(4'-Fluorophenyl)benzo[d]thiazole 4'-Fluorophenyl C13H8FNS 229.27 Halogen substitution; improved metabolic stability

Key Observations :

  • Unlike planar aryl substituents (e.g., phenyl), the azetidine’s saturated ring may reduce π-π stacking but enhance solubility .
Enzyme Induction
  • 2-(4'-Cyanophenyl)benzothiazole: Induces benzpyrene hydroxylase activity 2× more effectively in lung vs. liver, attributed to the cyano group’s electronic effects .
  • Halogenated Analogs : 4'-Fluoro and 4'-bromo substitutions enhance enzyme induction by ~50% compared to unsubstituted 2-phenylbenzothiazole .
  • Azetidine Derivative: No direct data, but the azetidine’s basic nitrogen may interact with enzyme active sites, analogous to pyridine-containing inducers.
Antitumor Activity
  • 2-(3-Phenyl-pyrazol-1-yl)benzo[d]thiazole : Shows anti-proliferative activity in cancer cell lines, with substituent modifications (e.g., electron-donating groups) enhancing potency .

Pharmacokinetic and Thermodynamic Considerations

  • Lipophilicity : Azetidine’s lower logP compared to phenyl or pyrazole groups may reduce tissue accumulation but improve aqueous solubility .

Biological Activity

2-(Azetidin-3-ylmethyl)benzo[d]thiazole is a heterocyclic compound that integrates both azetidine and benzo[d]thiazole moieties, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

Structural Characteristics

The molecular structure of this compound features a benzo[d]thiazole ring fused with an azetidine ring. The presence of sulfur and nitrogen in the thiazole component contributes to its reactivity and biological interactions. The unique arrangement of functional groups allows this compound to engage with various biological targets, enhancing its pharmacological profile.

Biological Activities

Research indicates that compounds like this compound exhibit significant biological activities, including:

  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial effects against various pathogens. For instance, derivatives of thiazoles have shown enhanced activity compared to standard antibiotics like ampicillin and streptomycin .
  • Anticancer Properties : Studies involving related compounds suggest that they possess cytotoxic effects against several cancer cell lines. For example, certain benzo[d]thiazole derivatives have been reported to inhibit tumor growth effectively .

Table 1: Summary of Biological Activities

Activity Type Description Reference
AntimicrobialExhibits antibacterial properties against resistant strains
AnticancerInduces apoptosis in cancer cell lines, showing significant cytotoxicity
Enzyme InhibitionPotential inhibitors of enzymes involved in drug resistance mechanisms

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various thiazole derivatives, revealing that compounds similar to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) highlighted the importance of the azetidine component in enhancing antibacterial action .
  • Anticancer Activity : In vitro studies on cancer cell lines have shown that derivatives containing the benzo[d]thiazole structure can significantly reduce cell viability. For instance, compounds tested against human breast cancer cells demonstrated IC50 values comparable to established chemotherapeutics, indicating strong potential for further development as anticancer agents .

The mechanisms through which this compound exerts its biological effects may involve:

  • Receptor Binding : The compound's structural features may enhance binding affinity to specific receptors or enzymes, facilitating its action as an inhibitor or activator in biochemical pathways.
  • Cell Cycle Interference : Similar compounds have been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

Q & A

Basic: What are the standard synthetic routes for 2-(Azetidin-3-ylmethyl)benzo[d]thiazole, and how are reaction conditions optimized?

Answer:
The synthesis typically involves multi-step reactions, including alkylation, cyclization, and click chemistry. For example:

  • Alkylation : Reacting benzo[d]thiazole precursors with azetidine derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • CuAAC (Click Chemistry) : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole or azetidine moieties. Optimal conditions include CuSO₄/ascorbic acid in tert-butanol/water .
  • Solvent and Catalyst Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while catalysts like KI improve yields in alkylation steps .
    Key Characterization : NMR (¹H/¹³C) confirms regioselectivity, while IR validates functional groups (e.g., C=O at ~1700 cm⁻¹) .

Advanced: How can regioselectivity challenges in azide-tetrazole equilibrium be managed during synthesis?

Answer:
The equilibrium between 2-azidobenzo[d]thiazole and benzo[4,5]thiazolo[3,2-d]tetrazole is solvent-dependent. For example:

  • In CDCl₃, the ratio shifts from 1.8:1 (tetrazole:azide) to 1:1 after 1 hour .
  • Mitigation Strategies :
    • Use non-polar solvents (e.g., hexane) to favor tetrazole formation.
    • Monitor equilibria via ¹H NMR (e.g., δ 7.5–8.5 ppm for azide protons) .
    • Introduce electron-withdrawing substituents to stabilize the azide form .

Basic: What spectroscopic and computational methods are used to characterize this compound?

Answer:

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
    • IR : Identifies functional groups (e.g., C=N at ~1600 cm⁻¹, N-H at ~3200 cm⁻¹) .
    • X-ray Crystallography : Resolves crystal packing and stereochemistry (e.g., dihedral angles between thiazole and azetidine rings) .
  • Computational :
    • DFT (B3LYP Functional) : Predicts HOMO-LUMO gaps (e.g., ~3.5 eV) and charge distribution using Gaussian09 .
    • Molecular Docking : Evaluates binding modes with biological targets (e.g., neuroprotective receptors) .

Advanced: How do structural modifications (e.g., substituents on the azetidine ring) affect biological activity?

Answer:

  • Neuroprotection : Introducing morpholino or fluorophenyl groups enhances activity in in vitro models (e.g., PC12 cells) by modulating oxidative stress pathways .
  • Serotonin Receptor Binding : Alkyl chains (e.g., 3-chloropropyl) improve affinity for 5HT1A receptors (IC₅₀ < 10 μM) .
  • SAR Trends :
    • Electron-withdrawing groups (e.g., -NO₂) increase metabolic stability but reduce solubility.
    • Bulky substituents (e.g., tert-butyl) improve blood-brain barrier penetration .

Basic: What in vitro assays are used to evaluate neuroprotective or antimicrobial activity?

Answer:

  • Neuroprotection :
    • MTT Assay : Measures cell viability under oxidative stress (e.g., H₂O₂-induced damage in SH-SY5Y cells) .
    • ROS Scavenging : Quantifies reactive oxygen species using DCFH-DA fluorescence .
  • Antimicrobial :
    • MIC Assays : Tests against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
    • Time-Kill Curves : Evaluates bactericidal kinetics .

Advanced: How can density functional theory (DFT) guide the design of derivatives with tailored electronic properties?

Answer:

  • HOMO-LUMO Analysis : Predicts redox behavior and charge-transfer efficiency. For example, substituting the benzo[d]thiazole core with electron-deficient groups lowers LUMO levels, enhancing electrophilic reactivity .
  • Solvent Effects : PCM models simulate solvation energies to optimize solubility .
  • Reaction Pathways : Transition-state calculations identify energetically favorable routes for cyclization or substitution .

Basic: How are purity and yield optimized during purification?

Answer:

  • Chromatography : Flash chromatography (hexane/EtOAc gradients) removes unreacted azides or byproducts .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95% by HPLC) .
  • Elemental Analysis : Validates stoichiometry (e.g., C% ± 0.3% of theoretical) .

Advanced: What strategies resolve contradictions in biological data across studies?

Answer:

  • Meta-Analysis : Compare IC₅₀ values across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects .
  • Proteomic Profiling : SILAC-based assays detect off-target interactions (e.g., kinase inhibition) .
  • Dose-Response Curves : Ensure linearity (R² > 0.95) to confirm potency thresholds .

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